

An In-depth Technical Guide to the Physical and Chemical Properties of Sinapaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **sinapaldehyde**. It includes quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway to serve as an essential resource for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Sinapaldehyde, also known as (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a naturally occurring organic compound and an important intermediate in the biosynthesis of lignin.[1] Its properties are summarized below.

Table 1: General and Physical Properties of Sinapaldehyde



Property	Value	Source(s)
Molecular Formula	C11H12O4	[2][3][4]
Molecular Weight	208.21 g/mol	[2][3][4]
Appearance	White to pale yellow solid	[5][6]
Melting Point	104-109 °C	[1][2][4]
Boiling Point	~336.14 - 393 °C (estimated)	[2][6][7]
logP	1.36 - 2.22	[1][8]
pKa (Strongest Acidic)	8.94 - 9.67	[1][8]

Table 2: Solubility of Sinapaldehyde

Solvent	Solubility	Source(s)
Water	0.679 - 33.456 g/L (predicted)	[2][8]
DMSO	Soluble, 50-55 mg/mL	[5][9][10]
Methanol	Soluble	[7][9]
Acetone	Slightly Soluble	[7]
Chloroform	Slightly Soluble	[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of sinapaldehyde.

2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of **sinapaldehyde**. The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Table 3: ¹H and ¹³C NMR Spectral Data for **Sinapaldehyde** in DMSO-d₆



Atom Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	-	126.23
2, 6	7.07	106.81
3, 5	-	148.20
4	-	139.25
7	7.59	154.48
8	6.82	124.57
9	9.60	194.00
OCH ₃	3.82	56.23
ОН	-	-

Data compiled from BMRB entry bmse000606.[11]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **sinapaldehyde** is characterized by absorption bands corresponding to its functional groups. As an α,β -unsaturated aldehyde, it would be expected to show:

- A strong C=O stretching vibration in the range of 1710-1685 cm⁻¹.[12]
- A moderate O=C-H stretch appearing as one or two bands between 2830-2695 cm⁻¹.[12]
- O-H stretching from the phenolic group, typically a broad band around 3200-3600 cm⁻¹.
- C=C stretching from the aromatic ring and the alkene, typically in the 1600-1450 cm⁻¹ region.
- C-O stretching from the methoxy and phenol groups, usually in the 1260-1000 cm⁻¹ region.

2.3. UV-Visible Spectroscopy



The UV-visible spectrum of **sinapaldehyde** is influenced by its conjugated system. In a study determining its ionization constants, different equilibrium forms were identified at various pH values, with pKa values of 3.64, 8.02, and 11.19, indicating changes in the chromophore upon deprotonation.[13] A spectrophotometric method for determining cinnamaldehyde derivatives involves measuring absorbance at a specific wavelength after derivatization.[14]

Experimental Protocols

3.1. Synthesis of Sinapaldehyde

One common method for synthesizing **sinapaldehyde** is the reduction of a corresponding p-hydroxycinnamic acid chloride.

Protocol: Reduction of Sinapic Acid Chloride

- Preparation of Sinapic Acid Chloride: Sinapic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an appropriate solvent like dichloromethane (DCM) or toluene. The reaction is typically run at room temperature or with gentle heating until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.
- Reduction Step: The crude sinapic acid chloride is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether and cooled to a low temperature (e.g., -78 °C).[15]
- Addition of Reducing Agent: A mild reducing agent, such as lithium tri-tbutoxyaluminohydride (LiAl(OtBu)₃H), is added portion-wise to the solution.[15] This reagent is selective for the reduction of acid chlorides to aldehydes.[15]
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
 to ensure the consumption of the starting material and the formation of the aldehyde.
- Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of water or a dilute acid at low temperature. The product is then extracted into an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed in vacuo. The resulting crude **sinapaldehyde**



is purified by column chromatography on silica gel.

3.2. Characterization by NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A sample of sinapaldehyde (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11]
- Instrument Setup: The solution is transferred to an NMR tube. The NMR spectrometer (e.g., a 500 MHz instrument) is tuned and shimmed for the DMSO-d₆ solvent.[11]
- ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Biosynthetic Pathway and Biological Role

Sinapaldehyde is a key intermediate in the monolignol biosynthetic pathway, which leads to the formation of lignin, a major component of plant cell walls.[1]

Lignin Biosynthesis Pathway



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Caption: Biosynthesis of sinapyl alcohol from coniferyl aldehyde.



In this pathway, coniferyl aldehyde undergoes hydroxylation to form a diphenolic intermediate. [1] This intermediate is then methylated to yield **sinapaldehyde**.[1] Finally, **sinapaldehyde** is reduced by dehydrogenase enzymes, such as dihydroflavonol 4-reductase in Arabidopsis thaliana, to produce sinapyl alcohol, a primary monolignol that polymerizes to form lignin.[1]

Studies on plants with downregulated Cinnamyl Alcohol Dehydrogenase (CAD), the enzyme responsible for this final reduction step, show an accumulation of **sinapaldehyde**, which then gets incorporated into the lignin polymer.[16][17] This alteration in lignin composition can improve the efficiency of saccharification, a process important for biofuel production.[16]

Beyond its role in lignin synthesis, **sinapaldehyde** has demonstrated various biological activities, including moderate antibacterial effects against MRSA and E. coli and the ability to inhibit cyclooxygenase.[10][13] Its parent compound, cinnamaldehyde, is known to impact cellular signaling pathways like NF-κB and MAPK, suggesting potential therapeutic applications.[18][19]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Sinapaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192390#physical-and-chemical-properties-of-sinapaldehyde]

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